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Compound of Interest

Compound Name: PhdG

Cat. No.: B053338 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the cloning, expression, and purification of

the PhdG protein, the antitoxin component of the phd/doc toxin-antitoxin system from bacteriophage P1.

The protocols outlined below are intended for research purposes and can be adapted for various

applications, including structural biology, drug discovery, and studies of bacterial persistence.

Introduction to PhdG Protein
The PhdG protein is a small, 73-amino acid antitoxin that plays a crucial role in the post-segregational

killing mechanism of the phd/doc toxin-antitoxin (TA) system of bacteriophage P1.[1] In this system, the

stable toxin, Doc, can lead to host cell death if the P1 plasmid is lost. The labile antitoxin, PhdG,

neutralizes the toxic activity of Doc by direct binding.[1] The PhdG-Doc complex also functions as a

transcriptional repressor, binding to the operator region of the phd/doc operon to regulate its own

expression.[1] Understanding the structure and function of PhdG is of interest for developing novel

antimicrobial strategies and for studying the fundamental biology of TA systems.

Physicochemical Properties of PhdG:

Property Value

Length 73 amino acids

Molecular Weight (calculated) 8.13 kDa

UniProt Accession Q06253[2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b053338?utm_src=pdf-interest
https://www.benchchem.com/product/b053338?utm_src=pdf-body
https://www.benchchem.com/product/b053338?utm_src=pdf-body
https://www.benchchem.com/product/b053338?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC387787/
https://www.benchchem.com/product/b053338?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC387787/
https://www.benchchem.com/product/b053338?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC387787/
https://www.benchchem.com/product/b053338?utm_src=pdf-body
https://www.benchchem.com/product/b053338?utm_src=pdf-body
https://www.uniprot.org/uniprotkb/Q06253/entry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow
The overall workflow for obtaining purified PhdG protein involves cloning the phd gene into an expression

vector, transforming the vector into a suitable E. coli expression host, inducing protein expression, and

purifying the protein using a two-step chromatography process.
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Figure 1: Experimental workflow for PhdG cloning, expression, and purification.

Detailed Protocols
Gene Cloning
Objective: To clone the phd gene from bacteriophage P1 into a pET15b expression vector, which will

introduce an N-terminal 6xHis-tag for purification.

Materials:

Bacteriophage P1 lysate or genomic DNA

pET15b vector

High-fidelity DNA polymerase

Restriction enzymes: NdeI and BamHI

T4 DNA ligase

DH5α competent E. coli cells
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LB agar plates with ampicillin (100 µg/mL)

DNA purification kits (PCR and plasmid)

Protocol:

Primer Design and PCR Amplification:

The amino acid sequence of PhdG is:

MNSVPAVRRVRNGRKTRRARLDEEVKALIRALEKGYEVTVTADGEFTAELEVLNREAGRRESGRL[2]

Design forward and reverse primers to amplify the phd coding sequence. The forward primer should

include an NdeI restriction site (CATATG) overlapping the start codon, and the reverse primer should

include a BamHI restriction site (GGATCC) downstream of the stop codon.

Perform PCR using bacteriophage P1 DNA as a template and the designed primers with a high-

fidelity DNA polymerase.

Analyze the PCR product on an agarose gel to confirm the correct size (approximately 222 bp).

Purify the PCR product using a PCR purification kit.

Vector and Insert Digestion:

Digest both the purified PCR product and the pET15b vector with NdeI and BamHI restriction

enzymes.

Purify the digested vector and insert using a gel extraction kit.

Ligation and Transformation:

Ligate the digested phd gene insert into the linearized pET15b vector using T4 DNA ligase.

Transform the ligation mixture into competent DH5α E. coli cells.

Plate the transformed cells on LB agar plates containing ampicillin and incubate overnight at 37°C.

Colony Screening and Plasmid Purification:

Select several colonies and perform colony PCR or restriction digestion of miniprepped plasmid DNA

to screen for positive clones.
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Confirm the sequence of the insert in a positive clone by Sanger sequencing.

Purify the recombinant pET15b-phd plasmid from an overnight culture of a confirmed clone.

Protein Expression
Objective: To express the His-tagged PhdG protein in E. coli BL21(DE3) cells.

Materials:

pET15b-phd plasmid

BL21(DE3) competent E. coli cells

Luria-Bertani (LB) medium

Ampicillin (100 mg/mL stock)

Isopropyl β-D-1-thiogalactopyranoside (IPTG) (1 M stock)

Protocol:

Transformation:

Transform the pET15b-phd plasmid into competent BL21(DE3) E. coli cells.

Plate on LB agar with ampicillin and incubate overnight at 37°C.

Starter Culture:

Inoculate a single colony into 10 mL of LB medium containing 100 µg/mL ampicillin.

Incubate overnight at 37°C with shaking at 200 rpm.

Expression Culture:

Inoculate 1 L of LB medium containing 100 µg/mL ampicillin with the overnight starter culture (1:100

dilution).

Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-

0.8.[3][4]
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Induction:

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[5]

Reduce the incubator temperature to 28°C and continue to shake at 200 rpm for 3-4 hours.

Cell Harvest:

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

Discard the supernatant and store the cell pellet at -80°C until purification.

Protein Purification
Objective: To purify the His-tagged PhdG protein using a two-step chromatography process.

3.3.1. Step 1: Immobilized Metal Affinity Chromatography (IMAC)

Buffers:

Buffer Composition

Lysis Buffer
50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM

imidazole, 1 mM DTT, 100 µM PMSF[6]

Wash Buffer
50 mM Tris-HCl pH 7.5, 150 mM NaCl, 20 mM

imidazole, 1 mM DTT[6]

Elution Buffer
50 mM Tris-HCl pH 7.5, 150 mM NaCl, 200-250 mM

imidazole, 1 mM DTT[6]

Protocol:

Cell Lysis:

Resuspend the cell pellet from 1 L of culture in 25-30 mL of Lysis Buffer.[6]

Lyse the cells by sonication on ice.

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

Column Equilibration:
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Pack a column with 2 mL of Ni-NTA agarose resin.

Equilibrate the column with 10 column volumes (CV) of Lysis Buffer.

Protein Binding:

Load the clarified supernatant onto the equilibrated Ni-NTA column.

Washing:

Wash the column with 10 CV of Lysis Buffer.

Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins.

Elution:

Elute the His-tagged PhdG protein with 5-10 CV of Elution Buffer.

Collect 1 mL fractions.

Analyze the fractions by SDS-PAGE to identify those containing the purified protein.

3.3.2. Step 2: Gel Filtration Chromatography

Objective: To further purify PhdG and perform a buffer exchange.

Materials:

Pooled and concentrated fractions from IMAC

Gel filtration column (e.g., Superdex 75)

Gel Filtration Buffer: 50 mM HEPES pH 7.2, 150 mM NaCl[5]

Protocol:

Column Equilibration:

Equilibrate the gel filtration column with at least 2 CV of Gel Filtration Buffer.

Sample Loading:
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Concentrate the pooled fractions from the IMAC step to a volume of 1-2 mL.

Load the concentrated sample onto the equilibrated gel filtration column.

Chromatography:

Run the chromatography with Gel Filtration Buffer at a flow rate appropriate for the column.

Collect fractions and monitor the protein elution by absorbance at 280 nm.

Analysis and Storage:

Analyze the fractions containing the protein peak by SDS-PAGE to confirm purity.

Pool the fractions containing pure PhdG.

Determine the protein concentration and store at -80°C.

Quantitative Data
The yield of recombinant protein can vary significantly depending on the specific protein, expression

construct, and culture conditions. The following table provides an estimated range of PhdG protein yield

that can be expected from a 1-liter E. coli culture using the protocols described above.

Purification Stage Estimated Protein Yield (mg/L of culture)

Clarified Lysate 50 - 150

After Ni-NTA Chromatography 20 - 75

After Gel Filtration 10 - 50

Note: These are estimated yields. Actual yields may vary.[3][7][8]

Signaling Pathway and Regulation
The phd/doc toxin-antitoxin system is regulated at the transcriptional level. The PhdG antitoxin, both

alone and in a complex with the Doc toxin, binds to the operator region of the phd/doc operon, repressing

its own transcription. When the PhdG to Doc ratio is high, repression is strong. If the plasmid is lost, the

unstable PhdG is degraded, freeing the stable Doc toxin to act on the cell and leading to growth arrest or

cell death.
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Figure 2: Regulatory pathway of the phd/doc toxin-antitoxin system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make

no warranties, express or implied, regarding the fitness of this product for every specific experimental

setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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